N-[2-(5-chloro-2-ethoxyphenyl)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide
Description
N-[2-(5-chloro-2-ethoxyphenyl)ethyl]-2-azabicyclo[221]heptane-2-sulfonamide is a complex organic compound featuring a bicyclic structure
Properties
IUPAC Name |
N-[2-(5-chloro-2-ethoxyphenyl)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S/c1-2-22-16-6-4-14(17)10-13(16)7-8-18-23(20,21)19-11-12-3-5-15(19)9-12/h4,6,10,12,15,18H,2-3,5,7-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPWDDXYLYUXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CCNS(=O)(=O)N2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-2-ethoxyphenyl)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized via a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under thermal or catalytic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through the reaction of the bicyclic amine with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenyl Ethyl Group: The phenyl ethyl group is attached via a nucleophilic substitution reaction, where the bicyclic amine reacts with an appropriate halide derivative of the phenyl ethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the sulfonamide formation and nucleophilic substitution steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Products include aldehydes or carboxylic acids depending on the extent of oxidation.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary based on the substituent introduced, such as nitro or bromo derivatives.
Scientific Research Applications
N-[2-(5-chloro-2-ethoxyphenyl)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-2-ethoxyphenyl)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows for high affinity binding to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-chloro-2-methoxyphenyl)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide
- N-[2-(5-chloro-2-ethoxyphenyl)ethyl]-2-azabicyclo[2.2.1]heptane-2-carbamide
Uniqueness
N-[2-(5-chloro-2-ethoxyphenyl)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide is unique due to its specific substitution pattern and the presence of both the sulfonamide and ethoxy groups. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
